molecular formula C17H16N2O2 B5668302 5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol

5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol

Cat. No.: B5668302
M. Wt: 280.32 g/mol
InChI Key: MLKATTNOWSHAIK-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-methoxy-2-hydroxybenzaldehyde with quinoline-3-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. Additionally, the phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. These interactions contribute to the compound’s biological activities, including its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyquinoline: Shares the methoxy and quinoline moieties but lacks the aminomethylphenol group.

    2-[(Quinolin-3-ylamino)methyl]phenol: Similar structure but without the methoxy group.

    5-Methoxy-2-[(quinolin-3-ylamino)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

5-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is unique due to the presence of both the methoxy and aminomethylphenol groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

5-methoxy-2-[(quinolin-3-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-15-7-6-13(17(20)9-15)10-18-14-8-12-4-2-3-5-16(12)19-11-14/h2-9,11,18,20H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKATTNOWSHAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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